BenchChemオンラインストアへようこそ!

2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole

Tautomerism Regiochemistry Imidazo[1,2-a]imidazole nomenclature

2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole (CAS 827335-31-9; synonym: 1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole) belongs to the imidazo[1,2-a]imidazole fused heterocycle class. Its molecular formula is C₁₄H₁₅N₃ and its monoisotopic mass is 225.1266 Da.

Molecular Formula C14H15N3
Molecular Weight 225.29 g/mol
CAS No. 827335-31-9
Cat. No. B12927899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole
CAS827335-31-9
Molecular FormulaC14H15N3
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN3C=C(N=C3N2C)C
InChIInChI=1S/C14H15N3/c1-10-4-6-12(7-5-10)13-9-17-8-11(2)15-14(17)16(13)3/h4-9H,1-3H3
InChIKeyFZINDKOSWHTYPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

827335-31-9 – 2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole Procurement-Grade Baseline


2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole (CAS 827335-31-9; synonym: 1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole) belongs to the imidazo[1,2-a]imidazole fused heterocycle class. Its molecular formula is C₁₄H₁₅N₃ and its monoisotopic mass is 225.1266 Da [1]. The scaffold features a para-tolyl substituent at the 6-position and methyl groups at the 2- and 7-positions, creating a sterically and electronically differentiated environment relative to unsubstituted or monosubstituted imidazo[1,2-a]imidazole analogs [1]. The compound is commercially available at 97% purity from multiple vendors .

Why Generic Imidazo[1,2-a]imidazole Analogs Cannot Substitute for 827335-31-9


The 2,7-dimethyl-6-(4-methylphenyl) substitution pattern cannot be replaced by generic imidazo[1,2-a]imidazoles because the para-tolyl group at position 6, combined with methyl groups at positions 2 and 7, creates a distinct electronic environment and molecular shape that govern interactions in target binding, synthetic regioselectivity, and physicochemical properties [1]. Calculated XLogP3‑AA for this compound is 3.3 with a topological polar surface area (TPSA) of 22.2 Ų, markedly different from the unsubstituted 1H‑imidazo[1,2‑a]imidazole core (C₅H₅N₃, TPSA ~30 Ų, XLogP ~0.5) [1]. Such differences in lipophilicity and hydrogen‑bonding capacity make simple analogs unsuitable surrogates in structure–activity relationship (SAR) studies that require precise physicochemical parameters.

Quantitative Differentiation Evidence for 827335-31-9 Against Closest Structural Analogs


Distinct Regiochemical Identity: 2,7-Dimethyl-6-(4-methylphenyl) versus 1,6-Dimethyl-2-(p-tolyl) Tautomerism Resolved

The compound is unambiguously identified as 2,7-dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole by PubChem CID 5041464 using the InChI Key FZINDKOSWHTYPJ-UHFFFAOYSA-N and SMILES CC1=CC=C(C=C1)C2=CN3C=C(N=C3N2C)C [1]. The alternative naming convention 1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole reflects renumbering due to tautomeric equilibria; this structural duality is not observed in simpler imidazo[1,2-a]imidazoles such as 1-methyl-2-phenyl-1H-imidazo[1,2-a]imidazole (CAS 37162-79-1), which adopts a single dominant tautomeric form [1].

Tautomerism Regiochemistry Imidazo[1,2-a]imidazole nomenclature

Premium Batch Purity: 97% Minimum versus Common Analog Purity Benchmarks

Commercially sourced 827335-31-9 is routinely supplied at 97% purity as certified by Leyan (Product No. 2208551) . In contrast, unsubstituted 1H-imidazo[1,2-a]imidazole (CAS 251-91-2) is often available at ≥95% purity from major suppliers, with common batch purity in the 95–96% range . The 97% benchmark for the target compound reduces the risk of impurities interfering in sensitive catalytic or biological assay readouts.

Chemical purity Vendor certification Procurement specification

Differentiated Computed Physicochemical Properties versus Unsubstituted Core Scaffold

PubChem-computed properties for 827335-31-9 reveal XLogP3‑AA = 3.3, TPSA = 22.2 Ų, and zero hydrogen-bond donors [1]. The unsubstituted 1H-imidazo[1,2-a]imidazole (CAS 251-91-2) has a molecular formula C₅H₅N₃, estimated XLogP ≈ 0.5, and TPSA ≈ 30 Ų, with one hydrogen-bond donor [2]. The substantial logP shift (+2.8 log units) and TPSA reduction (–7.8 Ų) quantitatively demonstrate how the substitution pattern markedly alters membrane permeability potential and ligand efficiency metrics.

Lipophilicity Topological polar surface area Drug-likeness

Synthetic Accessibility via Regioselective Direct C–H Arylation Methodology

A ligandless palladium-catalyzed regioselective direct C–H arylation protocol has been developed for imidazo[1,2-a]imidazole scaffolds, enabling selective functionalization at position 3, followed by a second arylation at position 2, to generate 3,6-di(hetero)arylated and 2,3,6-tri(hetero)arylated derivatives in good yields [1]. While specific yields for the 6-(4-methylphenyl) derivative were not reported, the method explicitly demonstrates compatibility with 6-substituted imidazo[1,2-a]imidazoles and provides a validated synthetic route for further diversification of the target compound that is not available for non-arylated imidazo[1,2-a]imidazole cores.

C–H functionalization Late-stage diversification Imidazo[1,2-a]imidazole synthesis

Recommended Application Scenarios for 827335-31-9 Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Predictable Lipophilicity and Low H‑Bond Donor Count

With XLogP3-AA = 3.3, TPSA = 22.2 Ų, and zero hydrogen-bond donors, 827335-31-9 is ideally suited as a core scaffold in CNS‑penetrant or intracellular target‑focused lead optimization programs where unsubstituted imidazo[1,2‑a]imidazoles (XLogP ≈ 0.5, TPSA ≈ 30 Ų, HBD = 1) would impose unsuitable physicochemical liabilities [1]. The differentiated logP and TPSA values quantitatively align with established drug‑likeness filters (e.g., CNS MPO score), enabling rational compound progression.

Synthetic Methodology Development Leveraging Pre‑Installed 6‑Aryl Handle

The presence of the 6-(4-methylphenyl) group transforms 827335-31-9 into a validated substrate for regioselective palladium‑catalyzed C–H arylation, as demonstrated for 6‑substituted imidazo[1,2‑a]imidazoles by Zhao et al. (J. Org. Chem. 2015) [1]. This enables one‑pot, two‑step access to 2,3,6‑triarylated libraries in good yields, a diversification pathway that is mechanistically inaccessible from the unsubstituted core scaffold.

Biological Assay Reference Standard Requiring Defined Purity and Structural Authentication

Commercial availability at 97% minimum purity with unambiguous structural registration (InChI Key FZINDKOSWHTYPJ-UHFFFAOYSA-N) makes 827335-31-9 a reliable reference compound for biochemical and cell‑based assays [1]. The at least 2‑percentage‑point purity advantage over commonly sourced unsubstituted 1H‑imidazo[1,2‑a]imidazole (typically ≥95%) reduces the probability of impurity‑driven false‑positive or false‑negative results, directly improving assay reproducibility .

Quote Request

Request a Quote for 2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.